2-Bromo-4-methyl-1-(perfluoroethoxy)benzene
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Overview
Description
2-Bromo-4-methyl-1-(perfluoroethoxy)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a methyl group, and a perfluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1-(perfluoroethoxy)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the methyl group. The resulting intermediate is then subjected to a nucleophilic substitution reaction with perfluoroethanol under basic conditions to introduce the perfluoroethoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-1-(perfluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 2-substituted-4-methyl-1-(perfluoroethoxy)benzene derivatives.
Oxidation: Formation of 2-bromo-4-methylbenzoic acid.
Reduction: Formation of 4-methyl-1-(perfluoroethoxy)benzene.
Scientific Research Applications
2-Bromo-4-methyl-1-(perfluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-1-(perfluoroethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and perfluoroethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-methoxybenzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
- 1-Bromo-4-(difluoromethoxy)benzene
Uniqueness
2-Bromo-4-methyl-1-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring robust and durable materials.
Properties
IUPAC Name |
2-bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c1-5-2-3-7(6(10)4-5)16-9(14,15)8(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGESLTDGVARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C(F)(F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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